Orteronel - 566939-85-3

Orteronel

Catalog Number: EVT-288286
CAS Number: 566939-85-3
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orteronel (TAK-700) is a non-steroidal, selective, and reversible inhibitor of the enzyme 17,20-lyase (CYP17A1) [, , , , ]. This enzyme plays a crucial role in the biosynthesis of androgens, hormones essential for the growth and proliferation of prostate cancer cells [, ].

Orteronel is classified as an androgen synthesis inhibitor []. Its primary function in scientific research involves studying its potential to suppress androgen production and consequently, inhibit the growth of hormone-dependent cancers, particularly prostate cancer [, , ].

Future Directions
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to Orteronel in prostate cancer could provide valuable insights into the intricacies of the androgen signaling pathway and potentially lead to strategies for overcoming or circumventing such resistance [, , ].
  • Combination Therapies: Exploring the synergistic potential of Orteronel in combination with other anti-cancer agents could lead to more effective treatment regimens for hormone-dependent cancers [, , ].
  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to benefit from Orteronel therapy would allow for a more personalized and effective treatment approach [, ].
  • Expanding Applications: Further research is warranted to explore Orteronel's potential in treating other hormone-dependent cancers beyond prostate cancer [, , ].
Classification and Source

Orteronel belongs to a class of medications known as androgen synthesis inhibitors. It specifically targets the cytochrome P450 enzyme CYP17A1, with a particular focus on its 17,20-lyase activity. The compound is developed by Millennium: The Takeda Oncology Company and has been evaluated in various clinical trials for its efficacy and safety in prostate cancer treatment .

Synthesis Analysis

The synthesis of orteronel involves several key steps that ensure the formation of its unique imidazole ring structure, which is integral to its function as an enzyme inhibitor. The synthetic route typically includes:

Throughout these processes, parameters such as temperature, pH, and reaction time are meticulously controlled to optimize yield and purity .

Molecular Structure Analysis

Orteronel's molecular formula is C19H21N3OC_{19}H_{21}N_{3}O, and it features a complex structure characterized by:

  • Fused Imidazole Ring: This rigid structure enhances binding specificity to CYP17A1.
  • Naphthamide Component: Provides additional hydrophobic interactions that stabilize the compound within the enzyme's active site.

The compound exhibits high selectivity for 17,20-lyase over other activities of CYP17A1, such as 17α-hydroxylase. This selectivity is crucial as it minimizes disruption to cortisol synthesis and reduces potential side effects associated with broader inhibition .

Chemical Reactions Analysis

Orteronel primarily engages in reversible binding with CYP17A1, leading to inhibition of androgen synthesis. Key reactions include:

  • Inhibition of Testosterone Production: In preclinical studies, orteronel demonstrated significant suppression of testosterone and androstenedione levels in male rats.
  • Minimal Impact on Cortisol Production: Unlike other inhibitors like abiraterone acetate, orteronel does not significantly affect cortisol levels due to its selective inhibition profile .

The pharmacokinetics of orteronel indicate high bioavailability upon oral administration, with peak plasma concentrations occurring approximately 6 hours post-dose .

Mechanism of Action

Orteronel exerts its therapeutic effects by selectively inhibiting the 17,20-lyase activity of CYP17A1. This action leads to decreased levels of circulating androgens such as testosterone and dehydroepiandrosterone sulfate.

The mechanism can be summarized as follows:

  1. Selective Inhibition: Orteronel binds preferentially to the 17,20-lyase site on CYP17A1.
  2. Reduction in Androgen Levels: This binding prevents the conversion of pregnenolone and progesterone into androgenic hormones.
  3. Sustained Cortisol Production: By sparing 17α-hydroxylase activity, adrenal cortisol production remains intact, mitigating risks associated with adrenal insufficiency .
Physical and Chemical Properties Analysis

Orteronel possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.39 g/mol.
  • Solubility: Orteronel shows moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade in alkaline environments.

These properties influence its pharmacokinetic profile and bioavailability when administered orally .

Applications

Orteronel is primarily studied for its application in treating prostate cancer, particularly metastatic castration-resistant prostate cancer. Key applications include:

  • Clinical Trials: Orteronel has been evaluated in multiple phase I/II clinical trials demonstrating significant reductions in prostate-specific antigen levels among treated patients.
  • Potential Combination Therapy: Ongoing research explores its use alongside other agents (e.g., docetaxel) to enhance therapeutic efficacy .
  • Research on Other Androgen-Dependent Disorders: Given its mechanism, orteronel may also be applicable in other conditions influenced by androgen levels .
Mechanism of Action & Molecular Targets

Selective Inhibition of CYP17A1 17,20-Lyase Activity

Orteronel (TAK-700) is a non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), designed to preferentially target the enzyme’s 17,20-lyase activity over its 17α-hydroxylase function. This selectivity is critical for suppressing androgen biosynthesis while minimizing disruptions to glucocorticoid production [1] [6]. CYP17A1 catalyzes two sequential reactions in steroidogenesis:

  • 17α-Hydroxylase activity: Converts pregnenolone/progesterone to 17α-hydroxypregnenolone/17α-hydroxyprogesterone.
  • 17,20-Lyase activity: Cleaves the C17–C20 bond to generate dehydroepiandrosterone (DHEA) and androstenedione (precursors of testosterone) [5] [8].

Structural Determinants of Isozyme Specificity

Orteronel’s selectivity arises from its unique chemical structure:

  • Imidazole Ring System: Serves as a ligand for the heme iron in CYP17A1’s active site, enabling reversible coordination (unlike irreversible inhibitors like abiraterone) [1] [9].
  • Conformational Rigidity: The fused imidazole-naphthalene backbone creates steric constraints that favor binding to the lyase substrate pocket. Molecular docking studies show this reduces affinity for 17α-hydroxylase and other CYP isoforms (e.g., CYP21A2, CYP3A4) by >1,000-fold [1] [10].
  • Low ClogP Index: Reduced lipophilicity minimizes nonspecific interactions with non-target CYPs [1].

Table 1: Selectivity Profile of Orteronel Against CYP Enzymes

CYP EnzymeActivity TargetedIC₅₀ (nM)Selectivity vs. 17,20-Lyase
CYP17A1 (17,20-lyase)Androgen precursor synthesis19–381x
CYP17A1 (17α-hydroxylase)Glucocorticoid precursor synthesis>1,000>26-fold
CYP11B1Glucocorticoid synthesis>10,000>263-fold
CYP3A4Drug metabolism>10,000>263-fold

Data derived from enzyme assays in human microsomes and adrenal cells [1] [10].

Differential Inhibition Kinetics vs. 17α-Hydroxylase Activity

Kinetic studies reveal distinct binding mechanisms for orteronel’s inhibition:

  • Biphasic Binding Kinetics: Rapid initial formation of an enzyme-inhibitor complex (k~on~ ≈ 2.5 × 10⁷ M⁻¹s⁻¹) followed by slower transition to a final iron-coordinated complex (k = 0.88 s⁻¹) [3].
  • Conformational Selection: The slower phase reflects orteronel-induced structural shifts in CYP17A1 that optimize lyase-active site interactions. This contrasts with abiraterone, which lacks significant conformational selectivity [3] [4].
  • Functional Selectivity: In human adrenal (H295R) cells, orteronel suppresses DHEA (lyase product) 27-fold more potently than cortisol (hydroxylase product) [1].

Androgen Biosynthesis Pathway Disruption

Suppression of Adrenal/Testicular Androgen Precursors

Orteronel targets androgen synthesis at multiple anatomical levels:

  • Adrenal Glands: Inhibits ACTH-stimulated production of DHEA and androstenedione (IC₅₀ = 110–130 nM in monkey adrenal cells), reducing "adrenal escape" androgen precursors [1] [7].
  • Testes: In uncastrated rats, reduces serum testosterone by >90% and shrinks androgen-dependent organs (e.g., prostate, seminal vesicles) [1] [6].
  • Synergy with Castration: Combined with surgical castration in primates, orteronel achieves near-complete androgen suppression (>95% reduction vs. castration alone) [1] [10].

Table 2: Impact of Orteronel on Androgen Precursors In Vivo

Model SystemTreatmentDHEA ReductionTestosterone ReductionKey Findings
Male cynomolgus monkeysOrteronel (1 mg/kg, oral)>90%>90%Sustained suppression for 24h [10]
Uncastrated ratsOrteronel (30 mg/kg, b.i.d.)Unquantifiable95%Prostate weight reduced by 45% [1]
Castrated monkeysOrteronel + castration>95%>95%Near-complete androgen blockade [1]

Intratumoral Steroidogenic Enzyme Modulation

Orteronel exerts direct effects within prostate tumor microenvironments:

  • Suppression of Intracrine Androgen Synthesis: In CRPC models, orteronel inhibits tumor-associated CYP17A1 and 3β-hydroxysteroid dehydrogenase (3β-HSD), blocking conversion of DHEA to active androgens like testosterone and dihydrotestosterone [1] [6].
  • Downstream Biomarker Effects: Reduces prostate-specific antigen (PSA) levels by >50% in 80% of metastatic CRPC patients receiving ≥300 mg b.i.d., indicating attenuated androgen receptor signaling [1].
  • Resistance Mitigation: Preclinical data suggest orteronel may delay emergence of castration resistance by minimizing intratumoral DHEA accumulation—a substrate for aberrant androgen synthesis in CRPC [6] [7].

Table 3: Effects of Orteronel on Intratumoral Androgen Synthesis

Experimental ModelTarget EnzymesKey OutcomesClinical/Preclinical Relevance
Human CRPC xenograftsCYP17A1, 3β-HSD70% reduction in intratumoral testosteroneConfirmed activity in human tissue [1]
LNCaP cell lineCYP17A1Suppressed AR-responsive gene expressionCorrelates with PSA declines in patients [1] [6]
H295R adrenocortical cellsCYP17A1 lyaseDHEA IC₅₀ = 37 nMValidates human adrenal targeting [1] [7]

Properties

CAS Number

566939-85-3

Product Name

Orteronel

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide
orteronel
TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.